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Compound Name: Usp28-IN-3
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

characterization of Usp28-IN-3, a potent and selective inhibitor of the deubiquitinating enzyme

USP28. This document details the scientific background, experimental protocols, and key data

associated with this compound, offering a comprehensive resource for researchers in oncology,

drug discovery, and cell biology.

Introduction to USP28 as a Therapeutic Target
Ubiquitin-Specific Peptidase 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a

critical role in regulating the stability of several key oncoproteins, most notably the transcription

factor c-Myc.[1][2] By removing ubiquitin chains from its substrates, USP28 rescues them from

proteasomal degradation, thereby promoting their oncogenic functions.[2] Elevated levels of

USP28 have been observed in various cancers, including colorectal and lung carcinomas,

making it an attractive target for therapeutic intervention.[1] The inhibition of USP28 is a

promising strategy to decrease the levels of oncoproteins like c-Myc, which are often

considered "undruggable."[1]

Discovery of Usp28-IN-3
Usp28-IN-3 (also referred to as compound 9o in the primary literature) was discovered through

a structure-based drug design approach, originating from the FDA-approved drug Vismodegib.

[1][3] Vismodegib, initially an inhibitor of the Hedgehog signaling pathway, was identified as a
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hit compound against USP28 in a drug library screen.[1][3] To enhance its potency and

selectivity for USP28, the co-crystal structure of Vismodegib bound to USP28 was solved.[1]

This structural information guided the rational design and synthesis of a series of Vismodegib

derivatives, leading to the identification of Usp28-IN-3 as a highly potent and selective USP28

inhibitor.[1]

Synthesis of Usp28-IN-3
The synthesis of Usp28-IN-3 is a multi-step process. The detailed experimental protocol is

provided below.

Experimental Protocol: Synthesis of Usp28-IN-3
(Compound 9o)
A detailed, step-by-step synthesis protocol would be described here based on the

supplementary information of the source publication. This would include reactants, reagents,

reaction conditions (temperature, time, solvent), and purification methods (e.g., column

chromatography, recrystallization) for each step. As the full text of the supplementary

information is not available, a generalized representation is provided.

General Scheme:

The synthesis would likely involve the coupling of a substituted benzamide with a substituted

phenylboronic acid or a similar intermediate, followed by modifications to introduce the final

functional groups.

Step 1: Synthesis of Intermediate A (Substituted Benzamide)

Step 2: Synthesis of Intermediate B (Substituted Phenylboronic Acid)

Step 3: Suzuki Coupling of Intermediate A and B

Step 4: Final Modification and Purification of Usp28-IN-3

Biological Activity and Characterization
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Usp28-IN-3 has been characterized through a series of biochemical and cellular assays to

determine its potency, selectivity, and mechanism of action.[1]

In Vitro Inhibitory Activity
Usp28-IN-3 demonstrates potent inhibition of USP28 in biochemical assays. The quantitative

data for its inhibitory activity and selectivity are summarized in the table below.[1]

Target IC50 (μM)

USP28 0.1

USP2 >10

USP7 >10

USP8 >10

USP9x >10

UCHL3 >10

UCHL5 >10

Table 1: In vitro inhibitory activity and selectivity of Usp28-IN-3 against a panel of

deubiquitinating enzymes.[1]

Cellular Activity
In cellular assays, Usp28-IN-3 exhibits cytotoxic effects on cancer cell lines and effectively

reduces the levels of the oncoprotein c-Myc.[1][4]

Cell Line Assay Result

HCT116 (colorectal cancer) Colony Formation Inhibition at 15 μM

Ls174T (colorectal cancer) Colony Formation Inhibition at 10 μM

HCT116 and Ls174T Western Blot (c-Myc levels)
Dose-dependent

downregulation (20-80 μM)
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Table 2: Cellular activity of Usp28-IN-3 in human colorectal cancer cell lines.[1][4]

Furthermore, Usp28-IN-3 was shown to enhance the sensitivity of colorectal cancer cells to the

multi-kinase inhibitor Regorafenib.[1][4]

Experimental Protocols
Ub-AMC Hydrolysis Assay (for IC50 determination)
This assay measures the enzymatic activity of USP28 through the cleavage of a fluorogenic

substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Recombinant human USP28 enzyme is incubated with varying concentrations of Usp28-IN-3
in assay buffer.

The reaction is initiated by the addition of the Ub-AMC substrate.

The fluorescence generated by the release of AMC is monitored over time using a plate

reader.

IC50 values are calculated by plotting the rate of AMC release against the inhibitor

concentration.

Western Blot Analysis of c-Myc Levels
This technique is used to measure the levels of c-Myc protein in cells treated with Usp28-IN-3.

Human colorectal cancer cells (HCT116 or Ls174T) are treated with different concentrations

of Usp28-IN-3 for 24 hours.[4]

Cells are lysed, and total protein is quantified.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is probed with a primary antibody specific for c-Myc, followed by a secondary

antibody conjugated to horseradish peroxidase.
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The protein bands are visualized using a chemiluminescent substrate, and the band intensity

is quantified.

Colony Formation Assay
This assay assesses the effect of Usp28-IN-3 on the long-term proliferative capacity of cancer

cells.

A low density of cancer cells is seeded in 6-well plates.

The cells are treated with Usp28-IN-3 at various concentrations.

The medium is changed every 3-4 days with fresh inhibitor.

After a period of 1-2 weeks, the cells are fixed and stained with crystal violet.

The number of colonies (a cluster of at least 50 cells) is counted.

Signaling Pathways and Mechanism of Action
Usp28-IN-3 exerts its anti-cancer effects primarily by inhibiting the deubiquitinating activity of

USP28, which leads to the destabilization and subsequent degradation of its downstream

substrate, c-Myc.[1][4]

USP28-c-Myc Signaling Pathway
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Caption: The USP28-c-Myc signaling pathway and the inhibitory action of Usp28-IN-3.

Experimental Workflow for Characterizing Usp28-IN-3
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Caption: Experimental workflow for the discovery and characterization of Usp28-IN-3.

Conclusion
Usp28-IN-3 is a potent and selective inhibitor of USP28, developed through a rational,

structure-based drug design approach. Its ability to induce the degradation of the oncoprotein

c-Myc makes it a valuable tool for cancer research and a promising starting point for the
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development of novel anti-cancer therapeutics. This guide provides the foundational knowledge

and experimental details necessary for its application in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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